![molecular formula C14H17N3O3S B2881242 N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide CAS No. 1021120-54-6](/img/structure/B2881242.png)
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide
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Description
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide, commonly known as OP3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Structural Study and Supramolecular Assembly
One of the foundational studies involves the structural analysis of nimesulide derivatives, including compounds structurally related to "N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide". This research highlighted the effect of substitution on supramolecular assembly, employing X-ray powder diffraction to elucidate the crystal structures and analyze intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots. The study contributes to understanding the structural basis of molecular interactions and the design of molecules with desired physical and chemical properties (Dey et al., 2015).
Sulfomethylation and Macrocycle Synthesis
Research on the sulfomethylation of di-, tri-, and polyazamacrocycles presents a novel route to synthesize mixed-side-chain macrocyclic chelates. This method involves modifying polyazamacrocycles with formaldehyde bisulfite under various pH conditions, demonstrating the versatility and efficiency of sulfomethylation in introducing methanesulfonate groups into macrocyclic structures. Such advancements offer new pathways for developing macrocyclic compounds with potential applications in medicinal chemistry and materials science (van Westrenen & Sherry, 1992).
Synthesis of Fused s-Triazoles
The synthesis of fused s-triazoles from 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole showcases innovative synthetic routes involving intramolecular ring transformation. This method exemplifies the application of "N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide" in generating structurally complex and functionally diverse heterocyclic compounds. The production of fused s-triazoles through cyclodehydration of rearranged products highlights the compound's role in facilitating novel organic transformations (Sasaki, Ohno, & Ito, 1984).
Chemoselective N-Acylation Reagents
The development of sufficiently chemoselective N-acylation reagents, such as N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, underscores the compound's utility in enhancing chemoselectivity in N-acylation reactions. This research provides valuable insights into structure-reactivity relationships and offers practical tools for selective modification of amines, crucial for pharmaceutical synthesis and material science applications (Kondo et al., 2000).
properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-21(19,20)15-10-5-11-17-14(18)9-8-13(16-17)12-6-3-2-4-7-12/h2-4,6-9,15H,5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGAHSMGGWBEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide |
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